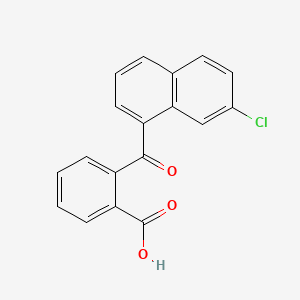
2-Chloro-3,6-dihydroxy-L-tyrosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3,6-dihydroxy-L-tyrosine is a halogenated derivative of L-tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3,6-dihydroxy-L-tyrosine typically involves the halogenation of L-tyrosine. One common method is the chlorination of L-tyrosine using chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in an aqueous medium at a specific pH to ensure selective chlorination at the desired positions on the tyrosine molecule.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 2-Chloro-3,6-dihydroxy-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or other halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced forms.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
2-Chloro-3,6-dihydroxy-L-tyrosine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its role in enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool in medical imaging.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
作用機序
The mechanism of action of 2-Chloro-3,6-dihydroxy-L-tyrosine involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate or inhibitor for enzymes involved in tyrosine metabolism. The compound’s halogenated structure may enhance its binding affinity and specificity for certain enzymes, leading to altered metabolic outcomes.
類似化合物との比較
- 3-Chloro-L-tyrosine
- 6-Chloro-L-tyrosine
- 2,6-Dichloro-L-tyrosine
Comparison: 2-Chloro-3,6-dihydroxy-L-tyrosine is unique due to the presence of both chlorine and hydroxyl groups at specific positions on the tyrosine molecule. This unique structure imparts distinct chemical and biological properties compared to other halogenated tyrosine derivatives. For example, the presence of multiple hydroxyl groups may enhance its solubility and reactivity in aqueous environments, making it more suitable for certain applications.
特性
CAS番号 |
61201-53-4 |
|---|---|
分子式 |
C9H10ClNO5 |
分子量 |
247.63 g/mol |
IUPAC名 |
(2S)-2-amino-3-(2-chloro-3,4,6-trihydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H10ClNO5/c10-7-3(1-4(11)9(15)16)5(12)2-6(13)8(7)14/h2,4,12-14H,1,11H2,(H,15,16)/t4-/m0/s1 |
InChIキー |
IBGDWQPAKRNJIP-BYPYZUCNSA-N |
異性体SMILES |
C1=C(C(=C(C(=C1O)O)Cl)C[C@@H](C(=O)O)N)O |
正規SMILES |
C1=C(C(=C(C(=C1O)O)Cl)CC(C(=O)O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-amino-3,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-2-one](/img/structure/B14595713.png)



![1-[(E)-tert-Butyldiazenyl]-2-({2-[(E)-tert-butyldiazenyl]propan-2-yl}sulfanyl)-3-methylbutyl carbonate](/img/structure/B14595748.png)

![6,6'-[Ethane-1,2-diylbis(azanediyleth-1-yl-1-ylidene)]bis(4-methylcyclohexa-2,4-dien-1-one)](/img/structure/B14595759.png)



![1H-Indole, 1-[5-(2-chlorophenyl)-1,3-dioxo-4-pentynyl]-](/img/structure/B14595784.png)

